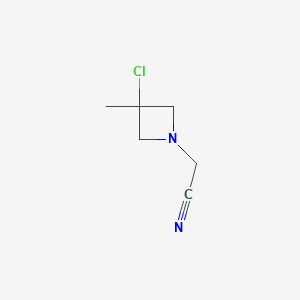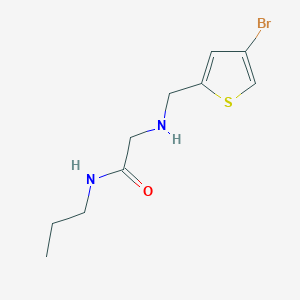
n-(1-(5-Methylfuran-2-yl)ethyl)-5-nitropyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(5-Methylfuran-2-yl)ethyl)-5-nitropyridin-2-amine is a heterocyclic compound that features both furan and pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(5-Methylfuran-2-yl)ethyl)-5-nitropyridin-2-amine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.
Nitration of Pyridine: The nitration of pyridine can be achieved using a mixture of concentrated nitric acid and sulfuric acid, resulting in the formation of 5-nitropyridine.
Coupling Reaction: The final step involves coupling the furan and pyridine derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-(5-Methylfuran-2-yl)ethyl)-5-nitropyridin-2-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is commonly used for nitro group reduction.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amino derivatives of the pyridine ring.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
N-(1-(5-Methylfuran-2-yl)ethyl)-5-nitropyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and polymers.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-(1-(5-Methylfuran-2-yl)ethyl)-5-nitropyridin-2-amine involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
N-(1-(5-Methylfuran-2-yl)ethyl)cyclohexanamine: This compound shares the furan ring but has a cyclohexane ring instead of a pyridine ring.
N-(1-(5-Methylfuran-2-yl)ethyl)benzamide: This compound has a benzamide group instead of a nitropyridine group.
Uniqueness
N-(1-(5-Methylfuran-2-yl)ethyl)-5-nitropyridin-2-amine is unique due to the presence of both a furan and a nitropyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science.
Propiedades
Fórmula molecular |
C12H13N3O3 |
|---|---|
Peso molecular |
247.25 g/mol |
Nombre IUPAC |
N-[1-(5-methylfuran-2-yl)ethyl]-5-nitropyridin-2-amine |
InChI |
InChI=1S/C12H13N3O3/c1-8-3-5-11(18-8)9(2)14-12-6-4-10(7-13-12)15(16)17/h3-7,9H,1-2H3,(H,13,14) |
Clave InChI |
IGZQSBNHUJSHKE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)C(C)NC2=NC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Methyl 8-fluoro-6-tosyl-5,6-dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylate](/img/structure/B14911492.png)

![8H-Isoquinolino[4,3,2-de]phenanthridin-9-ium chloride](/img/structure/B14911502.png)





